Hydrogen-Bond Donor Count Reduction Versus 5-Methylfuran-2-carbohydrazide (CAS 20842-19-7) and Furan-2-carbohydrazide (CAS 3326-71-4)
The N',N'-dimethyl substitution in the target compound reduces the hydrazide hydrogen-bond donor (HBD) count from 2 (in both 5-methylfuran-2-carbohydrazide and unsubstituted furan-2-carbohydrazide) to 1 . In drug discovery, reducing HBD count is a well-established strategy to improve membrane permeability and oral bioavailability; the furan-2-carbohydrazide glucagon receptor antagonist series demonstrated that structural modifications altering hydrogen-bonding capacity directly influenced oral activity [1]. This single-donor profile distinguishes the target from the non-methylated hydrazide comparator and predicts superior passive permeability.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 HBD (computed from C₈H₁₂N₂O₂ structure) |
| Comparator Or Baseline | 5-methylfuran-2-carbohydrazide (C₆H₈N₂O₂, CAS 20842-19-7): 2 HBD; furan-2-carbohydrazide (C₅H₆N₂O₂, CAS 3326-71-4): 2 HBD |
| Quantified Difference | 1 fewer HBD than either comparator |
| Conditions | Computed structural property derived from molecular formula and connectivity; experimental validation of permeability not available for this specific compound |
Why This Matters
A lower HBD count is associated with improved passive membrane permeability, which is a critical parameter for selecting compounds in oral drug discovery programs and for minimizing solubility-limited absorption issues.
- [1] Hasegawa, F., Niidome, K., Migihashi, C., Murata, M., Negoro, T., Matsumoto, T., Kato, K., & Fujii, A. (2014). Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4266–4270. View Source
